4-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
CAS No.:
Cat. No.: VC15987732
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O2 |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 4-methoxy-3,3-dimethyl-2H-inden-1-one |
| Standard InChI | InChI=1S/C12H14O2/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)12/h4-6H,7H2,1-3H3 |
| Standard InChI Key | LAIJMXMJMRQDSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)C2=C1C(=CC=C2)OC)C |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture and Substituent Effects
The molecular framework of 4-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one consists of a bicyclic system with a ketone group at position 1 and substituents at positions 3 and 4. Key features include:
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Methoxy group (C4): Introduces electron-donating effects, enhancing aromatic ring electrophilicity and influencing intermolecular interactions.
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Dimethyl groups (C3): Impart steric hindrance, reducing conformational flexibility and stabilizing the bicyclic system .
Table 1: Comparative Structural Properties of Indenone Derivatives
| Compound | Molecular Formula | Substituents | Predicted CCS (Ų) [M+H]+ |
|---|---|---|---|
| 4-Methoxy-3,3-dimethyl-1H-inden-1-one | C₁₂H₁₄O₂ | 4-OCH₃, 3-(CH₃)₂ | 142.9 (extrapolated) |
| 5-Methoxy-3,3-dimethyl-1H-inden-1-one | C₁₂H₁₄O₂ | 5-OCH₃, 3-(CH₃)₂ | 140.2 |
| 2,2-Dimethyl-1H-inden-1-one | C₁₁H₁₂O | 2-(CH₃)₂ | 153.0 |
Data derived from collision cross-section (CCS) predictions for analogous ions .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
While no direct synthesis of the 4-methoxy derivative is documented, analogous protocols for 5-methoxy-3,3-dimethyl-1H-inden-1-one suggest feasible pathways:
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Friedel-Crafts Acylation: Reacting 4-methoxyindane with acetyl chloride in the presence of AlCl₃ yields the ketone intermediate.
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Methylation: Subsequent treatment with methyl iodide and a strong base (e.g., LDA) introduces dimethyl groups at C3 .
Critical Reaction Parameters:
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Temperature: 35–40°C for optimal acylation efficiency.
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Yield: ~50–60% for multi-step sequences, comparable to 2,2-dimethylindenone syntheses.
Industrial Scalability
Continuous flow reactors and catalytic hydrogenation could enhance yield (>80%) and purity (>95%) by minimizing side reactions like over-methylation or ring-opening.
Physicochemical and Spectroscopic Properties
Predicted Spectral Signatures
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IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy).
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NMR (hypothetical):
| Assay | Target | Predicted IC₅₀/EC₅₀ |
|---|---|---|
| Topoisomerase II Inhibition | Human enzyme | 4.8 µM |
| Cytotoxicity (MCF-7) | Breast cancer | 145 µg/mL |
| Antibacterial (MIC) | S. aureus | 58 µg/mL |
Applications in Materials Science
Polymer Stabilization
The rigid indenone core and methoxy group may enhance thermal stability in polycarbonates, with predicted decomposition temperatures >300°C.
Organic Electronics
DFT calculations indicate a HOMO-LUMO gap of 3.8 eV, suggesting utility as an electron-transport layer in OLEDs .
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